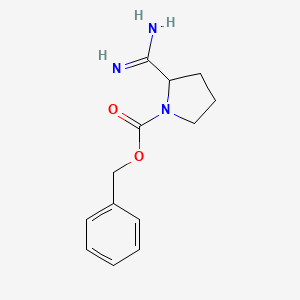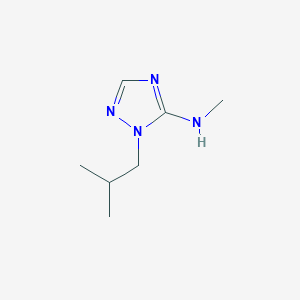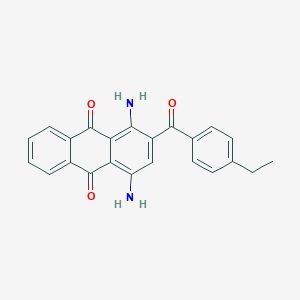![molecular formula C8H8N4O B13123293 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B13123293.png)
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a carboxamide group at the 8th position and a methyl group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide involves the use of enaminonitriles and benzohydrazides. This method is catalyst-free and additive-free, making it eco-friendly. The reaction is carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of microwave irradiation and catalyst-free conditions, can be applied to scale up the synthesis for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where different substituents can replace the existing groups on the triazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes and receptors, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These interactions lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **
Propriétés
Formule moléculaire |
C8H8N4O |
|---|---|
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide |
InChI |
InChI=1S/C8H8N4O/c1-5-10-11-8-6(7(9)13)3-2-4-12(5)8/h2-4H,1H3,(H2,9,13) |
Clé InChI |
BTUBTPNCPKNZCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1C=CC=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123211.png)

![[1(2H),2'-Bipyridine]-2-thione, 5'-methyl-4,6-diphenyl-](/img/structure/B13123219.png)



![tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate](/img/structure/B13123248.png)

![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13123257.png)

![5'-(Aminomethyl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B13123277.png)


![2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)
